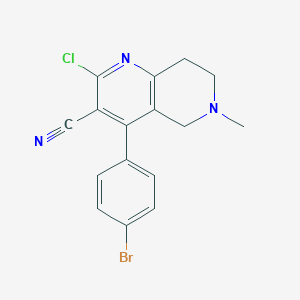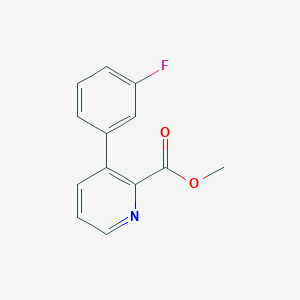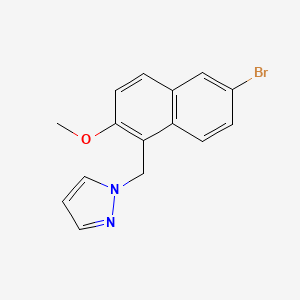
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromine atom, a methoxy group attached to a naphthalene ring, and a pyrazole moiety
Preparation Methods
The synthesis of 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole typically involves several steps:
Starting Materials: The synthesis begins with 6-bromo-2-methoxynaphthalene and pyrazole.
Reaction Conditions: The bromine atom on the naphthalene ring is activated for nucleophilic substitution. This is often achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The activated naphthalene derivative is then coupled with pyrazole under reflux conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, solvents like DMF or dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation and survival.
Comparison with Similar Compounds
1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-pyrazole can be compared with similar compounds such as:
- 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-(4-bromo-phenyl)-acetamide
- 8-(6-Bromo-2-methoxynaphthalen-1-ylmethylsulfanyl)-quinoline
- 1-((6-Bromo-2-methoxynaphthalen-1-yl)methyl)-1H-imidazole
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of a bromine atom, methoxy group, and pyrazole moiety, which may confer distinct properties and applications.
Properties
Molecular Formula |
C15H13BrN2O |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
1-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C15H13BrN2O/c1-19-15-6-3-11-9-12(16)4-5-13(11)14(15)10-18-8-2-7-17-18/h2-9H,10H2,1H3 |
InChI Key |
VFDDSMAMXBQKNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)
![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)
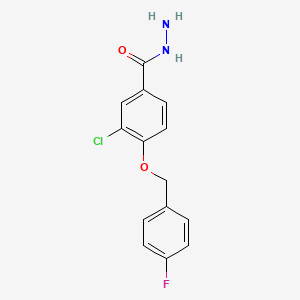
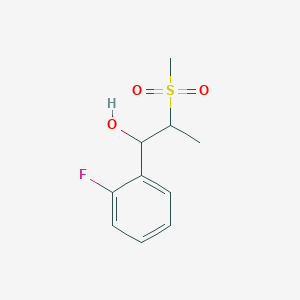
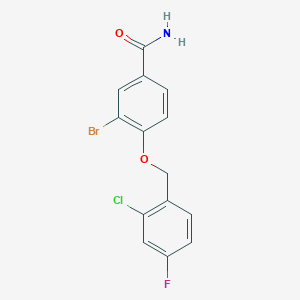
![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)

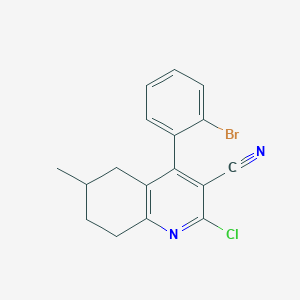
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13016190.png)

![5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13016206.png)

